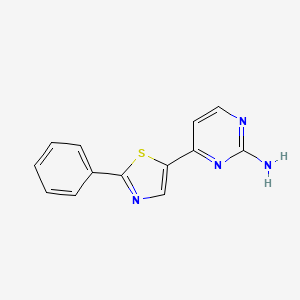

4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c14-13-15-7-6-10(17-13)11-8-16-12(18-11)9-4-2-1-3-5-9/h1-8H,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYGDXUGSJBKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C3=NC(=NC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine typically involves the condensation of 2-aminopyrimidine with 2-phenyl-1,3-thiazole-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine":

Scientific Research Applications

- Aurora Kinase Inhibitors: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent cytotoxic agents against cancer cell lines . These compounds suppressed mitotic histone H3 phosphorylation and caused aberrant mitotic phenotypes . They were established as potent inhibitors of aurora A and B kinases, and the potency and selectivity of aurora kinase inhibition correlated with a substituent at the aniline para-position . The anticancer effects of 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine resulted from cell death following mitotic failure and increased polyploidy as a consequence of cellular inhibition of aurora A and B kinases .

-

Related Compounds:

- [4-(2-Amino-4-Methyl-Thiazol-5-Yl)-Pyrimidin-2-Yl]-(3-Nitro-Phenyl)-Amine: This compound belongs to the class of organic compounds known as nitrobenzenes .

- 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine: This is available for lab use only .

- This compound: This can be used in chemical synthesis .

Mechanism of Action

The mechanism of action of 4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Compound 12q : 5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine

- Structural Differences: Incorporates a fluorine atom at pyrimidine C5 and a morpholino-phenylamino group at pyrimidine C2.

- Activity: Potent CDK9 inhibitor (IC₅₀ = 8 nM) with high selectivity over CDK2/4/4. The fluorine enhances metabolic stability, while the morpholino group improves solubility .

- Synthesis : 28% yield via a three-step process involving guanidine coupling .

CK4 : 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

- Structural Differences : Thiazole has methyl groups at C2 and C4; pyrimidine C2 amine links to a trifluoromethylphenyl group.

- Activity : Targets BRD4 bromodomains (Kd = 120 nM). The trifluoromethyl group increases lipophilicity, enhancing membrane permeability .

- Physical Properties : MW = 350.36 g/mol; SMILES: FC(F)(F)c1ccc(cc1)Nc3nc(c2sc(nc2C)C)ccn3 .

CYC-116 : 4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine

- Structural Differences: Thiazole C4 methyl and pyrimidine-linked morpholinophenyl group.

- Activity: Dual Aurora kinase (AURK) and mast cell activation inhibitor. The morpholino group balances solubility and kinase affinity .

Compound 43 : 4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-N-(2-methoxyethyl)pyrimidin-2-amine

- Structural Differences : Thiazole C4 fluorophenyl and C2 piperidinyl; pyrimidine C2 linked to methoxyethyl.

- Activity : Antimalarial (IC₅₀ = 12 nM against Plasmodium falciparum). The methoxyethyl group reduces cytotoxicity in mammalian cells .

Pharmacological and Physicochemical Properties

Functional Group Impact Analysis

- Thiazole Modifications :

- Pyrimidine Substituents :

Biological Activity

4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by diverse research findings and data.

The compound is characterized by the following chemical properties:

- IUPAC Name : 4-(2-phenyl-1,3-thiazol-5-yl)-2-pyrimidinylamine

- Molecular Formula : C₁₃H₁₀N₄S

- Molecular Weight : 254.31 g/mol

- CAS Number : 338414-61-2

Research indicates that this compound acts as a potent inhibitor of aurora kinases (A and B), which are essential for mitosis. Inhibition of these kinases leads to disrupted cell division and increased polyploidy, ultimately resulting in cancer cell death .

Case Studies

- Aurora Kinase Inhibition :

- In Vivo Studies :

Research Findings

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains:

| Microorganism | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Aspergillus niger | Moderate activity |

| Gram-positive bacteria | Varies |

| Gram-negative bacteria | Varies |

In comparative studies, the compound's antimicrobial efficacy was measured against standard drugs like amphotericin B and ampicillin, showing promising results in inhibiting growth .

Structure-Activity Relationship (SAR)

The structure of the thiazole ring significantly influences the biological activity of the compound. Variations in substituents at specific positions on the thiazole and pyrimidine rings have been shown to enhance or diminish activity against cancer cells and microbes .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine, and what are the critical optimization parameters?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from thiourea analogs or condensation of heterocyclic precursors. For example, thiourea intermediates can undergo cyclization using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C) to form the thiazole ring, followed by coupling with pyrimidine amines . Key parameters include reaction time, temperature control to avoid side products, and purification via column chromatography (e.g., hexane/acetone gradients). Yield optimization often requires stoichiometric adjustments of aromatic aldehydes or ketones in condensation steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The thiazole proton (C5-H) typically resonates at δ 7.8–8.2 ppm, while the pyrimidine amine (NH₂) appears as a broad singlet near δ 6.5–7.0 ppm. Aromatic protons from the phenyl group show signals at δ 7.2–7.6 ppm .

- IR Spectroscopy : Stretching vibrations for C=N (thiazole) at ~1600 cm⁻¹ and N-H (amine) at ~3300 cm⁻¹ confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 295.085 for C₁₃H₁₁N₄S) .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize in vitro assays for kinase inhibition (e.g., CDK2 or Aurora kinases) using fluorescence-based ADP-Glo™ assays . Cytotoxicity can be evaluated via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations using nonlinear regression models . Positive controls (e.g., purvalanol for CDK2) and solvent controls (DMSO ≤0.1%) are critical .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction with MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL (e.g., SHELX-2018/3) allows accurate modeling of bond lengths and angles. Critical metrics include R-factor (<0.05) and data-to-parameter ratios (>15). For example, triclinic crystal systems (space group P1) with Z = 2 and cell parameters a = 7.97 Å, b = 9.40 Å, c = 14.17 Å have been reported for analogs .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance binding to hydrophobic kinase pockets (e.g., CDK2 ATP-binding site) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For instance, the thiazole ring may form π-π interactions with Phe80 in CDK2, while the pyrimidine amine hydrogen-bonds with Glu81 .

- Biological Validation : Compare IC₅₀ values of analogs in enzymatic assays to validate computational predictions .

Q. What mechanistic insights can be gained from studying this compound’s inhibition of mast cell activation, and how can such assays be structured?

- Methodological Answer : Evaluate anti-allergic potential via β-hexosaminidase release assays in RBL-2H3 mast cells. Pre-treat cells with 1–10 µM compound, then stimulate with IgE/DNP-BSA. Measure supernatant β-hexosaminidase activity colorimetrically (405 nm). Parallel Western blotting for phosphorylated Syk or NF-κB can elucidate signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.